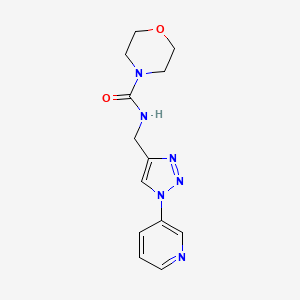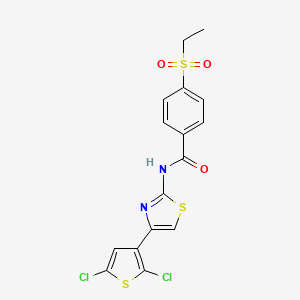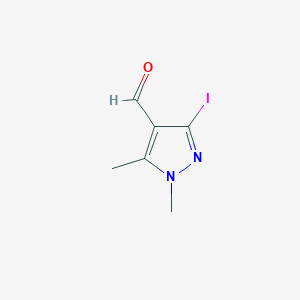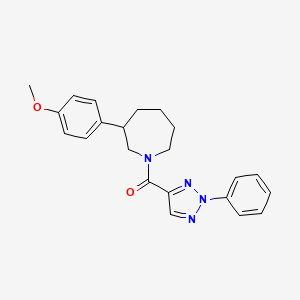![molecular formula C13H18N2O5S B2446757 N-(2-(N-isopropilsulfamoil)etil)benzo[d][1,3]dioxol-5-carboxamida CAS No. 899980-38-2](/img/structure/B2446757.png)
N-(2-(N-isopropilsulfamoil)etil)benzo[d][1,3]dioxol-5-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(N-isopropylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a benzo[d][1,3]dioxole moiety, which is a common structural motif in many biologically active molecules. The presence of the isopropylsulfamoyl group enhances its chemical reactivity and potential biological activity.
Aplicaciones Científicas De Investigación
N-(2-(N-isopropylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
Target of Action
The primary targets of N-(2-(N-isopropylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide are cancer cells, specifically cervical (Hela), colorectal (Caco-2), and liver (Hep3B) cancer cell lines . The compound interacts with these cells, leading to changes in their function and ultimately resulting in their death.
Mode of Action
N-(2-(N-isopropylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide interacts with its targets by inducing cytotoxic activity. This compound has shown to reduce Hep3B secretions of α-fetoprotein (α-FP) significantly . It also induces arrest in the G2-M phase of the cell cycle, which is very close to the activity of doxorubicin .
Biochemical Pathways
It is known that the compound affects the cell cycle, specifically the g2-m phase . This disruption of the cell cycle leads to downstream effects such as the death of cancer cells.
Pharmacokinetics
The compound’s potent anticancer activity suggests that it is likely to have good bioavailability .
Result of Action
The result of the action of N-(2-(N-isopropylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is the death of cancer cells. The compound achieves this by reducing the secretion of α-fetoprotein in Hep3B cells and inducing arrest in the G2-M phase of the cell cycle .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(N-isopropylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Core: This can be achieved through the cyclization of catechol derivatives with formaldehyde or other suitable reagents.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, often using carboxylic acid derivatives and amines.
Attachment of the Isopropylsulfamoyl Group: This step involves the reaction of the intermediate with isopropylamine and a sulfonyl chloride, typically under basic conditions to facilitate the formation of the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(N-isopropylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized under strong oxidative conditions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine under suitable conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the isopropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogenation catalysts like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted sulfonamides.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-(N-methylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
- N-(2-(N-ethylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
- N-(2-(N-propylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
Uniqueness
N-(2-(N-isopropylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This can result in different biological activities and chemical reactivity compared to its analogs with different alkyl groups.
This detailed overview provides a comprehensive understanding of N-(2-(N-isopropylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide, covering its synthesis, reactions, applications, and unique characteristics
Propiedades
IUPAC Name |
N-[2-(propan-2-ylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5S/c1-9(2)15-21(17,18)6-5-14-13(16)10-3-4-11-12(7-10)20-8-19-11/h3-4,7,9,15H,5-6,8H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IURMATDSJOBZAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)CCNC(=O)C1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-pyridinyl)-1H-pyrrolo[3,2-h]quinoline](/img/structure/B2446675.png)



![METHYL 4-{[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]METHOXY}-6-METHYLQUINOLINE-2-CARBOXYLATE](/img/structure/B2446682.png)
![N-[2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2446684.png)






![2-(3,4-dimethylphenyl)-4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2446696.png)
